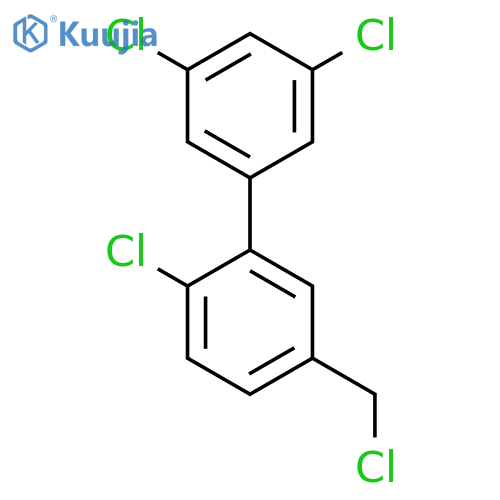Cas no 1361779-49-8 (2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl)

1361779-49-8 structure
商品名:2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl
CAS番号:1361779-49-8
MF:C13H8Cl4
メガワット:306.014619827271
CID:4993937
2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl 化学的及び物理的性質
名前と識別子
-
- 2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl
-
- インチ: 1S/C13H8Cl4/c14-7-8-1-2-13(17)12(3-8)9-4-10(15)6-11(16)5-9/h1-6H,7H2
- InChIKey: ORNHBNHTJLMRKV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(CCl)C=C1C1C=C(C=C(C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 0
2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011007656-250mg |
2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl |
1361779-49-8 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A011007656-1g |
2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl |
1361779-49-8 | 97% | 1g |
1,475.10 USD | 2021-07-05 | |
| Alichem | A011007656-500mg |
2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl |
1361779-49-8 | 97% | 500mg |
782.40 USD | 2021-07-05 |
2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl 関連文献
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
1361779-49-8 (2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
